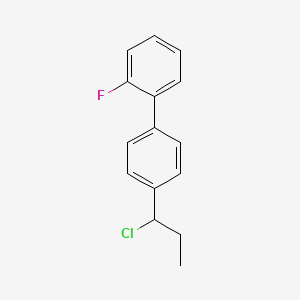

4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloropropyl)-4-(2-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF/c1-2-14(16)12-9-7-11(8-10-12)13-5-3-4-6-15(13)17/h3-10,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMPWSFPVQMJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381831 | |

| Record name | 4-(1-chloropropyl)-2'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58828-09-4 | |

| Record name | 4-(1-chloropropyl)-2'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For fluorinated compounds, both ¹H and ¹³C NMR provide critical data, with the latter being particularly informative due to carbon-fluorine coupling interactions. nih.govblogspot.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisnih.gov

In the ¹H NMR spectrum of 4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl, the proton signals are distributed in distinct regions corresponding to the aliphatic chloropropyl chain and the aromatic biphenyl (B1667301) core. The aromatic protons typically appear in the downfield region (δ 7.0–8.0 ppm), with their specific chemical shifts and splitting patterns influenced by the substitution on both phenyl rings. The fluorine atom on the 2'-position and the chloropropyl group at the 4-position cause complex splitting patterns due to spin-spin coupling with adjacent protons. The protons of the propyl group are observed in the upfield region, with the methine proton adjacent to the chlorine atom showing a characteristic downfield shift compared to the other aliphatic protons.

Table 1: Representative ¹H NMR Spectral Data Note: This table is a generalized representation based on similar structures. Actual chemical shifts (δ) and coupling constants (J) may vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.0 - 8.0 | m (multiplet) | N/A |

| -CH(Cl)- | ~4.5 - 5.0 | t (triplet) | ~7.0 |

| -CH₂- | ~1.8 - 2.2 | sextet | ~7.0 |

| -CH₃ | ~0.9 - 1.2 | t (triplet) | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis, including C-F Couplingnih.gov

The proton-decoupled ¹³C NMR spectrum provides detailed information about the carbon framework. A key feature in the spectrum of fluorinated compounds is the presence of C-F coupling, where the signals for carbon atoms near the fluorine are split into doublets or more complex multiplets. magritek.com The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹J_CF) are typically large (around 240-250 Hz), while two-bond (²J_CF) and three-bond (³J_CF) couplings are progressively smaller. blogspot.commagritek.com The carbon directly attached to the fluorine (C-2') will appear as a doublet with a large coupling constant. Other aromatic carbons will also show splitting, aiding in their definitive assignment.

Table 2: Representative ¹³C NMR Spectral Data with C-F Coupling Note: This table is a generalized representation. Actual chemical shifts (δ) and coupling constants (J) may vary.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J_CF, Hz) |

|---|---|---|

| Aromatic C (non-fluorinated) | 120 - 145 | N/A or small J_CF |

| Aromatic C-F (C-2') | ~160 (doublet) | ¹J_CF ≈ 245 Hz |

| -CH(Cl)- | ~60 - 65 | N/A |

| -CH₂- | ~30 - 35 | N/A |

| -CH₃ | ~10 - 15 | N/A |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopynih.gov

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key structural components.

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found in the 2850–3000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands appear in the 1400–1600 cm⁻¹ range, characteristic of the biphenyl rings.

C-F Stretching: A strong absorption band, typically in the 1100–1250 cm⁻¹ region, is indicative of the carbon-fluorine bond.

C-Cl Stretching: A band in the 600–800 cm⁻¹ region can be attributed to the carbon-chlorine bond in the propyl side chain.

These characteristic vibrations provide clear evidence for the presence of the aromatic rings, the aliphatic chain, and the halogen substituents. mdpi.comnih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Conjugation Studiesnih.govblogspot.comnih.gov

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from π→π* transitions within the conjugated biphenyl system. mdpi.com The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of electronic conjugation between the two phenyl rings. The substitution pattern, including the fluorine and chloropropyl groups, can influence the electronic properties and thus the absorption spectrum. The degree of conjugation is directly related to the dihedral angle between the phenyl rings; a more planar conformation leads to greater orbital overlap and a bathochromic (red) shift in the λ_max. mdpi.comsemanticscholar.org

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determinationnih.govblogspot.comnih.govchegg.comresearchgate.net

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govnih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. For this compound, an XRD analysis would reveal the exact spatial relationship between the two phenyl rings and the orientation of the chloropropyl substituent.

Analysis of Dihedral Angles and Conformational Flexibilitynih.govresearchgate.netnih.gov

A critical parameter obtained from XRD data for biphenyl systems is the inter-ring dihedral angle (the torsion angle between the two phenyl rings). In the solid state, biphenyls are rarely perfectly planar due to steric hindrance between the ortho-substituents. In this molecule, the fluorine atom at the 2'-position creates steric strain that forces the rings to adopt a twisted conformation. researchgate.net This dihedral angle is a key determinant of the molecule's electronic properties, as it affects the degree of π-conjugation. mdpi.com The crystal packing forces can also influence the observed conformation, and it is understood that in solution, the molecule may exhibit greater conformational flexibility, with rotation possible around the central C-C bond. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₅H₁₄ClF. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F). HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two major peaks in the mass spectrum separated by two mass units: the M+ peak corresponding to the molecule with ³⁵Cl, and the M+2 peak for the molecule with ³⁷Cl, with the latter having an intensity of approximately one-third of the former. The observation of this isotopic pattern in the HRMS spectrum provides strong evidence for the presence of a single chlorine atom in the molecule.

| Ion | Isotope | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [M]+ | ³⁵Cl | 248.0795 | 100 |

| [M+2]+ | ³⁷Cl | 250.0766 | 32 |

The data presented in Table 1 is illustrative of the expected results from an HRMS analysis. An experimental finding of a mass peak at approximately 248.0795 with a corresponding M+2 peak at around 250.0766 with roughly one-third the intensity would serve as definitive confirmation of the molecular formula of this compound.

Thin Layer Chromatography (TLC) and Column Chromatography for Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of organic compounds from reaction mixtures and for the assessment of their purity. nih.gov For a compound like this compound, which possesses moderate polarity due to the presence of the fluorine and chlorine atoms, silica (B1680970) gel chromatography is a highly effective method.

Thin Layer Chromatography (TLC) is a rapid and sensitive technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the optimal solvent system for column chromatography. nih.gov A small spot of the crude reaction mixture is applied to a silica gel-coated plate, which is then placed in a developing chamber with a specific solvent system (eluent). The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). nih.gov

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For effective separation, the target compound should ideally have an Rf value between 0.3 and 0.5. Different solvent systems, typically mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), are tested to achieve optimal separation of the desired product from impurities.

Column Chromatography is a preparative technique used to purify larger quantities of a compound based on the principles of TLC. nih.gov The crude product is loaded onto the top of a glass column packed with silica gel, and the chosen eluent is passed through the column. nih.gov The components of the mixture travel down the column at different rates depending on their polarity, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product.

For the purification of this compound, a typical procedure would involve using a gradient of ethyl acetate in hexane as the mobile phase. The elution would start with a low polarity mixture (e.g., 2% ethyl acetate in hexane) and the polarity would be gradually increased to elute the compounds of increasing polarity.

| Compound | Hypothetical Rf Value (5% Ethyl Acetate in Hexane) | Notes |

|---|---|---|

| Starting Material (e.g., a biphenyl precursor) | 0.6 | Less polar than the product. |

| This compound | 0.4 | Desired product with intermediate polarity. |

| Polar Impurity | 0.1 | More polar impurity, remains near the baseline. |

The hypothetical TLC data in Table 2 illustrates how this technique can distinguish the product from potential starting materials and byproducts. Based on such an analysis, a solvent system of 5% ethyl acetate in hexane would be a suitable starting point for column chromatographic purification. The successful application of these chromatographic methods is crucial for obtaining a highly pure sample of this compound, which is a prerequisite for its further study and application.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl, DFT calculations can elucidate its fundamental geometric and electronic properties. A study on various substituted biphenyls highlighted the accuracy of DFT methods, particularly those including corrections for dispersive interactions, in determining torsional barriers. rsc.orgresearchgate.net

Optimized Geometries and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational freedom around the bond connecting the two phenyl rings are critical to the properties of this compound. DFT calculations can determine the most stable conformation (the optimized geometry) by minimizing the energy of the molecule. For biphenyl (B1667301) derivatives, the dihedral angle between the two rings is a key parameter. For instance, in a computational study of other fluorinated biphenyl compounds, DFT was used to calculate their structures, which were found to be in good agreement with experimental results. nih.govacs.org

Conformational analysis involves exploring the energy landscape as a function of the dihedral angle. This analysis can identify the lowest energy conformations and the energy barriers to rotation. For substituted biphenyls, the size and nature of the substituents on the rings significantly influence these rotational barriers. rsc.orgresearchgate.net

Illustrative Table of Optimized Geometric Parameters for a Biphenyl Derivative

| Parameter | Value |

| C-C (inter-ring) bond length | 1.49 Å |

| Dihedral Angle | 45° |

| C-F bond length | 1.35 Å |

| C-Cl bond length | 1.78 Å |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the energy gap between them are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is likely to be located on the more electron-rich phenyl ring, while the LUMO may be distributed over the electron-deficient ring. The presence of the fluorine atom, being highly electronegative, can lower the energy of the LUMO. mdpi.com FMO analysis of other fluorinated biphenyls has shown that halogen substitution significantly impacts the LUMO level. nih.govmdpi.com

Illustrative Table of FMO Properties

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Natural Bond Orbital (NBO) Charge Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wavefunction into a simple Lewis structure representation of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This method allows for the calculation of atomic charges, providing insight into the electrostatic nature of the molecule.

For this compound, NBO analysis would likely show a negative charge on the fluorine and chlorine atoms due to their high electronegativity. nih.gov The carbon atoms attached to these halogens would consequently bear a partial positive charge. This charge distribution is critical for understanding intermolecular interactions. nih.govacs.org

Illustrative Table of NBO Charges

| Atom | Charge (e) |

| F | -0.45 |

| Cl | -0.20 |

| C (attached to F) | +0.40 |

| C (attached to Cl) | +0.15 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the fluorine and chlorine atoms. researchgate.netnih.gov The hydrogen atoms of the phenyl rings would exhibit positive potential. This information is valuable for understanding how the molecule interacts with other molecules and biological targets. acs.org

Global Reactivity Parameters (GRPs)

Global Reactivity Parameters (GRPs) are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. figshare.com These parameters include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.

Chemical Potential (μ) describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Illustrative Table of Global Reactivity Parameters

| Parameter | Value (eV) |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and interactions with other molecules. researchgate.net

For this compound, an MD simulation could be used to explore its conformational flexibility in different solvent environments. This would provide insights into how the molecule behaves in a biological system. For example, simulations of halogenated biphenyls have been used to understand their interactions with proteins. nih.gov Such simulations could reveal the preferred orientations of the phenyl rings and the dynamics of the chloropropyl group, which are crucial for its biological activity. A study on halogenated inhibitors highlighted how MD simulations can model halogen bonding in protein-ligand complexes. nih.gov

Computational and Theoretical Analysis of this compound: A Search for Scientific Literature

Despite a comprehensive search for scientific literature, no specific computational chemistry or theoretical investigation studies were found for the compound this compound.

While the field of computational chemistry provides valuable insights into the properties and behaviors of molecules, it appears that this particular compound has not yet been the subject of published research in the areas of in silico modeling for intermolecular interactions, Hirshfeld surface analysis, energy framework analysis, or the prediction of spectroscopic properties.

Searches for scholarly articles and research data on this specific molecule did not yield any publications detailing its theoretical investigations. General methodologies for these types of analyses are well-established in the scientific community and are frequently applied to novel compounds to understand their structural and electronic characteristics. For instance, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. Similarly, energy framework analysis helps in understanding the dominant components of these interactions, such as electrostatic, dispersion, and repulsion forces. Furthermore, computational methods are often employed to predict spectroscopic properties like NMR and IR spectra, which can aid in the experimental characterization of new compounds.

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or in-depth analysis as requested. The scientific community's focus on a vast array of chemical compounds means that many, like this one, may not have been subjected to in-depth computational scrutiny that has been published in accessible literature.

Future research may yet explore the computational and theoretical aspects of this compound, which would then allow for a detailed article on its properties.

Chemical Reactivity and Transformational Chemistry

Reactions of the Biphenyl (B1667301) Core

The biphenyl scaffold, consisting of two linked phenyl rings, is the foundational structure of the molecule and is amenable to various modifications, primarily through reactions on the aromatic rings. nih.gov

Electrophilic Aromatic Substitution Reactions

The biphenyl system readily undergoes electrophilic aromatic substitution, with the position of the incoming electrophile being directed by the existing substituents. rsc.orgyoutube.com The reactivity of each ring is influenced by the electronic properties of its substituents.

Ring A (Substituted with 1-Chloropropyl): The 1-chloropropyl group is an alkyl substituent. Alkyl groups are activating and direct incoming electrophiles to the ortho and para positions. uci.edutotal-synthesis.com Since the para position (C4) is already occupied, electrophilic attack on this ring would be directed to the positions ortho to the alkyl group (C3 and C5).

Ring B (Substituted with Fluorine): The fluorine atom at the C2' position is a halogen. Halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. researchgate.net Therefore, electrophilic substitution on this ring would be directed to the C3' and C5' positions.

Common electrophilic aromatic substitution reactions applicable to this core include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation, and Friedel-Crafts acylation. rsc.orgtotal-synthesis.com The specific reaction conditions would determine the selectivity and yield of the products.

Functionalization of Aromatic Rings

Beyond traditional electrophilic substitutions, the aromatic rings can be functionalized using modern synthetic methods. Fluorinated biphenyl derivatives are important building blocks in various applications, including liquid crystals and pharmaceuticals. nih.gov

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating and modifying biphenyl structures. nih.gov By introducing a halide (e.g., bromine or iodine) onto one of the rings, further C-C bond-forming reactions can be performed to attach additional aryl or alkyl groups.

Reactions of the Chloropropyl Moiety

The 1-chloropropyl group is a key reactive site on the molecule. The chlorine atom is attached to a secondary benzylic carbon, which influences the types of reactions it can undergo. researchgate.net

Nucleophilic Substitution Reactions involving the Chloropropyl Group

The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by nucleophiles, leading to substitution of the chlorine atom. libretexts.orglibretexts.org These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The benzylic position can stabilize a carbocation intermediate, potentially favoring an Sₙ1 pathway. youtube.com A wide variety of functional groups can be introduced via this pathway.

| Nucleophile | Example Reagent | Resulting Functional Group |

|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (-N₃) |

| Amine (RNH₂) | Ammonia (NH₃) | Amine (-NH₂) |

Elimination Reactions

In the presence of a strong base, the 1-chloropropyl group can undergo an elimination reaction (dehydrohalogenation) to form an alkene. This reaction competes with nucleophilic substitution. msu.edu The use of a strong, sterically hindered base, such as potassium tert-butoxide, typically favors the E2 elimination pathway. libretexts.org The resulting product would be 4-(prop-1-en-1-yl)-2'-fluoro-1,1'-biphenyl, with the formation of a new double bond conjugated with the aromatic ring, which provides additional stability. youtube.com

Reactions of the Fluoro Substituent

The carbon-fluorine (C-F) bond on an aromatic ring is one of the strongest single bonds in organic chemistry and is generally unreactive. alfa-chemistry.comwikipedia.org

Simple aromatic fluorides are very unreactive towards nucleophilic aromatic substitution (SₙAr). chemicalbook.com This type of reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the fluorine atom to activate the ring for nucleophilic attack. libretexts.orgnih.govphiladelphia.edu.jo In the case of 4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl, the fluoro-substituted ring is not sufficiently activated for standard SₙAr reactions.

While direct substitution of the fluorine is difficult, recent advances in catalysis, such as organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes under milder conditions. digitellinc.comx-mol.netacs.orgnih.gov However, the primary role of the fluorine substituent in the reactivity of this molecule is its electronic influence on the aromatic ring, as described in the context of electrophilic substitution.

Influence of Fluorine on Aromatic Reactivity

The presence of a fluorine atom on one of the aromatic rings of the biphenyl system has a profound impact on the molecule's electronic distribution and, consequently, its reactivity. numberanalytics.comresearchgate.net Fluorine is a highly electronegative atom, which leads to a significant inductive electron-withdrawing effect (-I effect) from the aromatic ring. numberanalytics.com This withdrawal of electron density deactivates the fluorinated ring towards electrophilic aromatic substitution reactions. numberanalytics.com

Conversely, fluorine can also exert a positive mesomeric effect (+M effect) by donating a lone pair of electrons to the aromatic π-system. While this effect is generally weaker than its inductive effect, it can still influence the regioselectivity of substitution reactions. The interplay of these electronic effects can be summarized as follows:

| Electronic Effect of Fluorine | Impact on Aromatic Ring | Consequence for Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density | Deactivation towards electrophilic substitution |

| Mesomeric Effect (+M) | Donation of electron density | Directs incoming electrophiles to ortho and para positions |

The addition of fluorine atoms can also alter the molecular orbitals of the aromatic system. It can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com This can lead to a decrease in reactivity towards electron-rich species. numberanalytics.com Furthermore, the presence of fluorine can enhance the thermal stability and chemical resistance of the aromatic ring. nih.gov

Potential for Further Fluorination or Defluorination Studies

The existing fluorine substituent on this compound opens avenues for further chemical modifications, specifically through additional fluorination or the removal of the existing fluorine atom (defluorination).

Further Fluorination: The introduction of additional fluorine atoms into the biphenyl structure could further modify its physicochemical properties, such as lipophilicity and metabolic stability. nih.gov Modern catalytic fluorination methods, employing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in conjunction with transition metal catalysts, could be explored for the site-selective incorporation of more fluorine atoms. mdpi.com Enzymatic fluorination using fluorinases presents a more environmentally friendly approach for selective C-F bond formation. rsc.org

Defluorination: The removal of the fluorine atom can be achieved through various reductive defluorination techniques. These methods are gaining attention for the remediation of per- and polyfluoroalkyl substances (PFAS). nih.gov Methodologies include electrochemical approaches and mechanochemical decomposition. nih.govresearchgate.net Microbial degradation has also been investigated for the defluorination of certain fluorinated compounds. nih.govresearchgate.net Studying the defluorination of this specific biphenyl could provide insights into the stability of the C-F bond in such structures and contribute to the development of broader defluorination strategies.

Stereochemical Considerations and Atropisomerism in Biphenyls

The stereochemistry of this compound is of particular interest due to the potential for atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. pharmaguideline.comwikipedia.org

In biphenyl derivatives, the rotation around the pivotal C-C bond connecting the two phenyl rings can be hindered by the presence of bulky substituents in the ortho positions. pharmaguideline.comresearchgate.net If the rotational barrier is high enough, stable and isolable rotational isomers (atropisomers) can exist. wikipedia.org These atropisomers are non-superimposable mirror images of each other and are therefore enantiomers. pearson.com

For this compound, the key substituents influencing rotation are the fluorine atom at the 2'-position and the hydrogen atom at the 2-position. The steric hindrance between these ortho substituents determines the rotational barrier. While a single fluorine atom is relatively small, it can still contribute to a measurable barrier to rotation. neu.edunih.gov The free energy of activation for aryl-aryl rotation in biphenyls is a measure of the steric hindrance exerted by ortho substituents. scispace.com

The table below outlines the key factors influencing the potential for atropisomerism in the subject molecule:

| Influencing Factor | Description | Relevance to this compound |

| Ortho-Substituent Size | The steric bulk of the groups at the ortho positions of the biphenyl rings. | The key interaction is between the 2'-fluoro group and the 2-hydrogen. Fluorine is a relatively small atom. |

| Rotational Energy Barrier | The energy required to overcome the steric hindrance and allow for free rotation around the biphenyl single bond. | The rotational barrier for 2-fluorobiphenyl (B19388) has been experimentally measured and is relatively low, suggesting that at room temperature, rapid interconversion of conformers would occur. neu.edunih.gov |

| Chiral Axis | The C-C single bond connecting the two phenyl rings acts as a chiral axis when rotation is restricted. | The molecule possesses a potential chiral axis. |

| Conditions for Isolation | The rotational barrier must be high enough to allow for the separation of the atropisomers at a given temperature. | Given the small size of the fluorine substituent, it is unlikely that stable atropisomers of this compound could be isolated under normal conditions. |

While stable atropisomers may not be readily isolable for this specific compound at ambient temperatures, the study of its rotational dynamics, for instance, using variable temperature NMR spectroscopy, could provide valuable data on the energetic barriers and the influence of the 2'-fluoro substituent on the conformational preferences of the biphenyl system. scispace.com

Advanced Applications in Materials Science and Organic Synthesis

Biphenyl (B1667301) Derivatives as Building Blocks in Organic Materials

Biphenyl derivatives are integral to the design of high-performance organic materials due to their rigid, conjugated structure, which facilitates charge transport and provides excellent thermal and chemical stability. rsc.org The introduction of specific functional groups, such as the fluoro and chloroalkyl moieties in 4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl, can further enhance these properties.

Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

In the realm of Organic Light-Emitting Diodes (OLEDs) , biphenyl derivatives are widely employed in various layers of the device stack. Their inherent electronic properties make them suitable for use as hole-transporting, electron-transporting, or host materials. The fluorinated biphenyl core, as seen in the subject compound, is particularly advantageous. Fluorination can lower the HOMO and LUMO energy levels, which can improve charge injection and transport balance within the OLED. rsc.org This can lead to devices with higher efficiency and longer operational lifetimes. The biphenyl structure provides a rigid framework that contributes to the high glass transition temperatures required for device stability.

Table 1: Potential Roles of Biphenyl Derivatives in OLEDs

| OLED Component | Function of Biphenyl Derivative | Potential Impact of Fluoro- and Chloroalkyl- Substitution |

|---|---|---|

| Emitting Layer (Host) | Provides a matrix for luminescent guest molecules, facilitating energy transfer. | Fluorination can increase the triplet energy of the host, crucial for efficient phosphorescent OLEDs. The alkyl chain may enhance solubility for solution-based processing. |

| Hole Transport Layer | Facilitates the movement of holes from the anode to the emitting layer. | The electron-withdrawing nature of the fluorine atom can improve hole injection from the anode. |

| Electron Transport Layer | Facilitates the movement of electrons from the cathode to the emitting layer. | Fluorinated biphenyls can enhance electron mobility and provide better energy level alignment with the cathode. |

| Hole-Blocking Layer | Prevents holes from leaking past the emissive layer, enhancing recombination efficiency. | Biphenyl compounds often possess low HOMO energy levels, making them effective hole blockers. rsc.org |

Organic Semiconductors

The excellent charge-carrying capabilities of biphenyl derivatives make them prime candidates for use in organic semiconductors . These materials are the active components in organic field-effect transistors (OFETs) and organic solar cells. The degree of intermolecular interaction (π-π stacking) and the molecular arrangement in the solid state are critical for high charge carrier mobility. rsc.org Biphenyl compounds, with their planar and rigid structures, can facilitate strong intermolecular π-π interactions, which is beneficial for charge transport. rsc.org The introduction of a fluoro group can influence the packing of the molecules in the solid state and enhance the electron-transporting properties of the material. The chloroalkyl group could be used to modify the solubility of the semiconductor, allowing for its deposition from solution, a key requirement for low-cost, large-area electronics.

Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Biphenyl derivatives with suitable functional groups, such as carboxylic acids, can act as the organic linkers in MOFs. While this compound is not a traditional MOF linker, it could be chemically modified to incorporate coordinating groups. For example, the chloropropyl group could be converted to a carboxylic acid or an amine, enabling its integration into MOF structures. The resulting MOFs could exhibit interesting properties for gas storage, separation, or catalysis, with the fluorinated biphenyl unit influencing the pore environment and the framework's stability.

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess microporosity due to the inefficient packing of their rigid and contorted macromolecular chains. Biphenyl units are often incorporated into the backbones of PIMs to provide the necessary rigidity. The 2'-fluoro substitution in the subject compound could introduce a "kink" in the polymer chain, further hindering efficient packing and thereby increasing the free volume and gas permeability of the resulting PIM. The chloroalkyl group offers a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the PIM's properties for specific applications, such as gas separation membranes or sensors. fluorochem.co.uk

Photofunctional Materials with Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE)

Materials exhibiting Thermally Activated Delayed Fluorescence (TADF) are of great interest for next-generation OLEDs as they can theoretically achieve 100% internal quantum efficiency. The design of TADF molecules often involves linking electron-donating and electron-accepting moieties. The fluorinated biphenyl core of this compound could serve as a rigid spacer or part of the acceptor unit in a TADF emitter. The fluorine atom's electron-withdrawing nature can help to create the necessary charge-transfer character in the excited state, which is crucial for a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient TADF. researchgate.net

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly desirable for applications in sensors, bio-imaging, and solid-state lighting. Biphenyl derivatives can be incorporated into AIE-active molecules (AIEgens) to provide a rigid rotor that, upon aggregation, restricts intramolecular rotations, thus activating the radiative decay pathway. The specific substitution pattern of this compound could be exploited in the design of novel AIEgens, where the fluoro and chloroalkyl groups could influence the aggregation behavior and the solid-state emission properties.

Role as Synthetic Intermediates and Precursors

The chemical reactivity of the functional groups in this compound makes it a valuable intermediate in organic synthesis for the construction of more complex molecules with tailored properties.

Development of Novel Synthetic Reagents and Catalysts

The biphenyl scaffold is a privileged structure in the design of ligands for transition metal catalysis and in the development of organocatalysts. The presence of both a fluoro group and a reactive chloroalkyl group on the biphenyl core of this compound provides multiple avenues for its use as a precursor to novel reagents and catalysts.

The chloroalkyl group is a versatile functional handle that can undergo a variety of transformations. For instance, it can be readily converted to other functional groups such as amines, alcohols, thiols, or nitriles through nucleophilic substitution reactions. This allows for the introduction of coordinating atoms for metal binding. For example, reaction with a phosphine (B1218219) nucleophile could lead to the formation of a phosphonium (B103445) salt, which upon reduction, could yield a phosphine ligand. Biphenyl phosphine ligands are widely used in cross-coupling reactions and asymmetric catalysis. nih.gov

The fluoro group on the biphenyl ring can also play a significant role in catalysis. Its strong electron-withdrawing nature can influence the electronic properties of a catalytic center, thereby modulating its reactivity and selectivity. acs.org For instance, fluorinated biphenyl phosphine ligands have been shown to accelerate gold(I)-catalyzed reactions by creating more reactive organo-gold intermediates. acs.org Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for stereocontrol in asymmetric catalysis.

Table 2: Potential Synthetic Transformations of this compound for Catalyst Development

| Transformation of Chloroalkyl Group | Resulting Functional Group | Potential Application in Catalysis |

|---|---|---|

| Nucleophilic Substitution with Amines | Primary, secondary, or tertiary amines | Precursor to chiral amine organocatalysts or N-heterocyclic carbene (NHC) ligands. |

| Reaction with Phosphides | Phosphines | Formation of phosphine ligands for transition metal catalysis (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). |

| Conversion to Grignard Reagent | Organomagnesium compound | A reactive intermediate for the synthesis of more complex ligands or catalysts. |

| Hydrolysis | Alcohol | Can be used to introduce chirality or as a coordinating group in certain catalysts. |

The combination of these features makes this compound a promising precursor for the development of a new generation of catalysts with potentially enhanced activity, selectivity, and stability. The modular nature of its synthesis would allow for the creation of a library of related ligands and catalysts for screening in various chemical transformations.

Design of Complex Organic Molecules through Modular Synthesis

The structure of this compound makes it a valuable building block, or module, for the construction of more complex organic molecules. In modular synthesis, intricate molecules are assembled from smaller, well-defined components, a strategy that is central to modern drug discovery, materials science, and natural product synthesis. acs.orgontosight.ai The utility of this specific biphenyl derivative stems from the distinct reactivity of its functional groups.

The biphenyl core, a common motif in pharmacologically active compounds and advanced materials, is typically constructed via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. ajgreenchem.comnih.govacs.org This reaction allows for the precise joining of two aromatic rings. Once the this compound scaffold is formed, the chloropropyl group serves as a key functional handle. As a primary alkyl chloride, it is susceptible to nucleophilic substitution reactions (SN2), allowing for the attachment of a wide array of other molecular fragments, such as amines, azides, thiols, or cyanides. This versatility enables the systematic modification of the molecule's properties and the construction of a library of derivatives for further study.

Furthermore, the fluorine atom on the second phenyl ring influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in pharmaceutical design. nih.gov The strategic placement of this atom can direct further electrophilic aromatic substitution reactions or be used to fine-tune the molecule's conformational preferences. The combination of the reactive chloropropyl side chain and the electronically-modified biphenyl core allows chemists to use this compound as a versatile platform for synthesizing larger, more elaborate, and functionally diverse molecules in a controlled, stepwise manner. acs.org

Green Chemistry Approaches in Biphenyl Synthesis

The synthesis of biphenyl compounds, including this compound, has traditionally relied on methods that often involve hazardous solvents and generate significant waste. researchgate.net Green chemistry principles aim to mitigate the environmental impact of chemical processes by focusing on aspects such as atom economy, use of safer solvents, energy efficiency, and waste reduction. rsc.org

Palladium-catalyzed cross-coupling reactions are inherently powerful due to their high selectivity and catalytic nature, which aligns with green chemistry goals by minimizing the formation of byproducts. acs.orgrsc.org However, there remain opportunities to enhance their environmental profile. Key areas of research in the green synthesis of biphenyls include the development of highly active catalysts that can be used at very low loadings, the use of water as a reaction solvent, and the design of recyclable catalytic systems. researchgate.netmdpi.com For instance, catalysts supported on solid matrices or encapsulated within nanoparticles can be easily separated from the reaction mixture and reused, reducing both cost and the amount of heavy metal waste. mdpi.comresearchgate.net

Solvent Selection and Waste Minimization

Solvent Selection: The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Many traditional solvents for Suzuki-Miyaura couplings, such as 1,4-dioxane (B91453) and toluene, are classified as hazardous. acs.orgyonedalabs.com Green chemistry promotes their replacement with safer, more sustainable alternatives. Recent studies have demonstrated the efficacy of environmentally benign solvents for biphenyl synthesis. acs.orgacs.org Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and low cost. researchgate.netrsc.org Reactions in aqueous media can also simplify product isolation and enable catalyst recycling if water-soluble ligands are used. rsc.org Other recommended green solvents include esters like isopropyl acetate (B1210297) (i-PrOAc) and ethers like cyclopentyl methyl ether (CPME), which offer a better safety and environmental profile than their traditional counterparts. acs.orgcatalysisconsulting.co.uk

Interactive Table: Comparison of Solvents for Biphenyl Synthesis

| Solvent | Classification | Advantages | Disadvantages |

|---|---|---|---|

| 1,4-Dioxane | Hazardous/Problematic | Well-established, good for many substrates | Toxic, peroxide-former, high boiling point reddit.com |

| Toluene | Hazardous | Effective, allows high reaction temperatures | Toxic, volatile organic compound (VOC) |

| Water | Recommended Green Solvent | Non-toxic, non-flammable, inexpensive researchgate.netrsc.org | Poor solubility for nonpolar substrates, may require co-solvents or surfactants |

| Ethanol | Recommended Green Solvent | Renewable, biodegradable, low toxicity | Can sometimes participate in side reactions |

| Isopropyl Acetate (i-PrOAc) | Recommended Green Solvent | Good environmental profile, effective for couplings acs.orgacs.org | Lower boiling point may limit reaction temperature |

| Cyclopentyl Methyl Ether (CPME) | Recommended Green Solvent | High boiling point, stable to peroxides, hydrophobic acs.org | Higher cost compared to some traditional solvents |

Catalyst Recovery and Reuse: Employing heterogeneous or immobilized palladium catalysts allows for their simple removal from the reaction mixture and reuse over multiple cycles, preventing the generation of metal-containing waste streams. mdpi.comacs.org

Solvent Recycling: Using solvents that can be easily recovered and purified for reuse, such as acetonitrile/water azeotropes, significantly reduces solvent waste. acs.org

Process Intensification: Continuous flow chemistry offers a promising approach to waste reduction by enabling better control over reaction parameters, leading to higher yields and purity, which in turn simplifies purification and minimizes waste from that step. acs.org

By implementing these green chemistry strategies, the synthesis of valuable compounds like this compound can be performed in a more sustainable and environmentally responsible manner. researchgate.net

Analytical Chemistry Methodologies Utilizing Biphenyl Phases

In analytical chemistry, biphenyl moieties are utilized as stationary phases in reversed-phase liquid chromatography (LC), offering unique selectivity for a wide range of analytes. chromatographyonline.comchromatographyonline.com While traditional C18 (octadecyl) columns are the workhorses of reversed-phase LC, their separation mechanism is based primarily on hydrophobic (dispersive) interactions. restek.com Biphenyl stationary phases provide an alternative and often complementary separation mechanism, making them a powerful tool for challenging analytical separations. chromatographyonline.comnih.gov

The key feature of a biphenyl phase is its extended π-electron system. This allows for strong π-π interactions with analytes that are aromatic or possess double bonds. nacalai.com This unique interaction mechanism enables enhanced retention and selectivity for polarizable compounds that are often poorly retained or co-eluted on C18 columns. restek.com The surface chemistry of biphenyl phases makes them particularly effective for the separation of a diverse range of compounds, including steroid hormones, therapeutic drugs, and pesticides. restek.comnih.gov

The retention on a biphenyl column is a mix of the standard hydrophobic interactions seen with C18 phases and these additional π-π interactions. The dual nature of this retention mechanism provides chromatographers with an extra parameter to optimize separations. For instance, changing the organic solvent in the mobile phase can significantly alter the selectivity between the biphenyl phase and the analytes. chromatographyonline.com A compound like this compound, with its aromatic core, would be an excellent candidate for analysis using a biphenyl stationary phase due to the potential for strong π-π interactions.

Interactive Table: Comparison of Common HPLC Reversed-Phase Stationary Phases

| Stationary Phase | Primary Interaction Mechanism(s) | Strengths | Typical Analytes |

|---|---|---|---|

| C18 (Octadecyl) | Hydrophobic (Dispersive) | Highly versatile, stable, widely applicable restek.com | Nonpolar to moderately polar compounds |

| C8 (Octyl) | Hydrophobic (Dispersive) | Less retentive than C18, faster analysis for strongly retained compounds | Similar to C18 but for more hydrophobic molecules |

| Phenyl (Phenyl-Hexyl) | Hydrophobic, mild π-π interactions | Alternative selectivity to alkyl phases for aromatic compounds chromatographyonline.com | Aromatic compounds, moderately polar compounds |

| Biphenyl | Hydrophobic, strong π-π interactions chromatographyonline.comnacalai.com | Unique selectivity for aromatic and polarizable compounds, enhanced retention of polar analytes restek.com | Steroids, hormones, drug metabolites, pesticides nih.gov |

| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Excellent for separating halogenated compounds, isomers | Halogenated compounds, phenols, catechols, taxanes |

Q & A

Q. What are the established synthetic routes for 4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl?

A common approach involves multi-step organic synthesis. For example:

- Step 1 : Suzuki-Miyaura coupling of 2-fluoro-4-bromoiodobenzene with arylboronic acids to form biphenyl intermediates .

- Step 2 : Introduction of the chloropropyl group via Grignard reagent (e.g., 3-chloropropenyl magnesium bromide) in a nucleophilic substitution or coupling reaction .

- Step 3 : Purification via column chromatography or recrystallization. Total yields typically range from 20–25% due to steric hindrance from the biphenyl core .

- Key Validation : NMR (¹H/¹³C) and mass spectrometry (EI-MS) are critical for confirming regiochemistry and functional group integrity .

Q. How is the compound purified, and what analytical methods validate its purity?

Q. What safety precautions are essential during handling?

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatility of chlorinated intermediates .

- Waste Disposal : Halogenated waste streams compliant with EPA guidelines .

Advanced Research Questions

Q. How do steric and electronic effects influence Suzuki coupling efficiency in synthesizing the biphenyl core?

- Steric Effects : Bulky substituents (e.g., chloropropyl) reduce coupling yields by hindering palladium catalyst access. Mitigation strategies include:

- Electronic Effects : Electron-withdrawing fluorine at the 2'-position directs coupling regioselectivity via para-substitution, confirmed by X-ray crystallography .

Q. What role does this compound play in liquid crystal (LC) formulations?

- Mesophase Stabilization : The fluorinated biphenyl core enhances dielectric anisotropy, while the chloropropyl chain reduces viscosity (e.g., Δε ≈ 5.2 for terphenyl analogs) .

- Applications : Used in LC mixtures for electro-optical devices (e.g., displays) requiring low threshold voltages .

- Validation : Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) confirm nematic-to-isotropic transition temperatures (TNI) of ~120–140°C .

Q. How can contradictory NMR and X-ray data be resolved during structural elucidation?

- Case Study : Discrepancies in dihedral angles (NMR-derived vs. crystallographic) may arise from dynamic conformational exchange in solution.

Q. What mechanistic insights govern its potential as a fluorescent probe?

- Photophysics : Fluorination at the 2'-position induces blue-shifted emission (λem ≈ 380 nm) due to reduced π-π* transition energy .

- Quenching Mechanisms : Chloropropyl groups may participate in photoinduced electron transfer (PET) with biomolecules, detectable via fluorescence lifetime imaging (FLIM) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for fluorinated biphenyl derivatives?

- Root Cause : Polymorphism or residual solvent in crystallized samples.

- Resolution :

- PXRD : Compare diffraction patterns to reference databases.

- DSC : Ensure heating rates ≤5°C/min to detect subtle phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.